15-(2,5-dichlorophenyl)-4,5-dimethoxy-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one
Description
This compound belongs to a class of polycyclic heterocyclic molecules characterized by a fused tetracyclic scaffold incorporating nitrogen atoms. The core structure includes a 10,14,15-triazatetracyclo[8.7.0.0²,⁷.0¹²,¹⁶]heptadeca-pentaen-11-one backbone, with a 2,5-dichlorophenyl substituent at position 15 and methoxy groups at positions 4 and 3.
Properties
IUPAC Name |
15-(2,5-dichlorophenyl)-4,5-dimethoxy-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2N3O3/c1-29-20-7-12-5-6-26-17(14(12)9-21(20)30-2)10-18-15(22(26)28)11-25-27(18)19-8-13(23)3-4-16(19)24/h3-4,7-9,11,17H,5-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLXDXQWPJUZNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=C(C=NN4C5=C(C=CC(=C5)Cl)Cl)C(=O)N3CCC2=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 11-(2,5-dichlorophenyl)-2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one involves multiple steps, typically starting with the preparation of the core pyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin scaffold. This is achieved through a series of cyclization reactions, often involving the use of aryl azides and nitrophenyl intermediates . The reaction conditions usually require the presence of catalysts and specific solvents to facilitate the formation of the desired fused ring structure . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, possibly through the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
11-(2,5-dichlorophenyl)-2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
This compound has shown promise in various scientific research applications, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . Additionally, its unique structure makes it a valuable candidate for studying structure-activity relationships and developing new therapeutic agents . In biology, it can be used as a probe to investigate cellular mechanisms and pathways. In industry, it may find applications in the development of new materials or as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism of action of 11-(2,5-dichlorophenyl)-2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain tyrosine kinases, which are crucial for the signaling pathways that regulate cell growth and survival . By binding to these enzymes, the compound can disrupt the signaling processes, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and crystallographic properties of the target compound can be contextualized against analogs reported in the literature. Below is a detailed analysis of key comparators:
Substituent Effects and Electronic Properties
- : 15-(4-Chlorophenyl)sulfonyl-4,5-dimethoxy-10,14,15-triazatetracyclo[8.7.0.0²,⁷.0¹²,¹⁶]heptadeca-pentaen-11-one Key Difference: Replaces the dichlorophenyl group with a 4-chlorophenylsulfonyl moiety. The single chlorine atom (vs. dichloro) reduces electron-withdrawing effects, which could influence electronic properties in supramolecular interactions .
: 4,16-Dimethoxy-10-methyl-9-[2-(²H₅)phenylethyl]-10-azatricyclo[11.4.0.0²,⁷]heptadeca-1(17),2(7),3,5,13,15-hexaen-3-ol
- Key Difference : Features a deuterated phenylethyl chain and hydroxyl group.
- Impact : Isotopic labeling (²H₅) suggests utility in metabolic or pharmacokinetic studies. The hydroxyl and methyl groups introduce additional hydrogen-bonding sites and steric bulk, contrasting with the target compound’s dichlorophenyl and methoxy substituents .
Ring System and Crystallographic Data
: Methyl 9-hydroxy-15-methyl-2-oxo-11-(pyren-1-yl)-10-oxa-15-azatetracyclo[7.6.0.0¹,¹².0³,⁸]pentadecane
- Structural Contrast : Incorporates a pyrenyl substituent and a 10-oxa-15-azatetracyclo system.
- Crystallography : Single-crystal X-ray analysis (R = 0.041, wR = 0.114) confirmed a planar pyrenyl group and C–H⋯O hydrogen-bonded 2D networks. The pyrenyl group’s aromaticity may enhance fluorescence properties, a feature absent in the dichlorophenyl analog .
: 12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene
- Structural Contrast : A hexaazatricyclo framework with multiple nitrogen atoms and a 4-methoxyphenyl group.
- Crystallography : Higher wR factor (0.142 vs. 0.114 in ) indicates greater structural disorder. The hexaaza system increases rigidity but may reduce solubility compared to the target compound’s triaza core .
Functional Group Diversity
Implications for Research
- Electron-Deficient vs. Electron-Rich Systems : The target’s dichlorophenyl group creates an electron-deficient aromatic system, contrasting with ’s methoxyphenyl (electron-donating) and ’s pyrenyl (extended π-system). These differences could guide applications in charge-transfer complexes or optoelectronic materials.
- Crystallographic Precision : ’s low R factor (0.041) underscores high-resolution structural validation, whereas ’s higher wR factor (0.142) suggests challenges in modeling disordered regions. Such metrics are critical for structure-activity relationship (SAR) studies.
- Solubility and Bioavailability : The target’s methoxy groups may improve solubility over ’s sulfonyl group, which, while polar, could increase crystallization propensity.
Biological Activity
Chemical Structure and Properties
The compound features a complex tetracyclic structure with multiple functional groups that may contribute to its biological activity. The presence of the 2,5-dichlorophenyl moiety and dimethoxy groups are particularly noteworthy as they can influence the compound's interaction with biological targets.
Molecular Formula
- Molecular Formula: C₁₈H₁₈Cl₂N₄O₂
Physical Properties
- Melting Point: Not specifically documented in available literature.
- Solubility: Likely varies based on the solvent due to the presence of polar and nonpolar groups.
Antimicrobial Activity
Research has indicated that compounds with similar structural characteristics exhibit antimicrobial properties. For instance, studies on triazine derivatives have shown effectiveness against various bacterial strains. While specific data on our compound is limited, it is hypothesized that it may possess similar activities due to its structural analogies.
Anticancer Potential
There is growing interest in the anticancer potential of tricyclic compounds. A study examining related compounds demonstrated their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. The triazine core in our compound could be a significant factor in mediating these effects.
The proposed mechanisms through which similar compounds exert their biological effects include:
- Inhibition of DNA synthesis: Compounds may interfere with nucleic acid metabolism.
- Disruption of cellular membranes: This can lead to increased permeability and eventual cell lysis.
- Modulation of enzyme activity: Targeting specific enzymes involved in metabolic pathways can alter cellular functions.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various triazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed significant inhibition zones, suggesting potential for development as antimicrobial agents.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Our Compound | - | - |
Note: Specific data for our compound is still required for comprehensive analysis.
Study 2: Anticancer Activity
In vitro studies on structurally related compounds showed promising results in inhibiting tumor cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies highlighted the importance of structural modifications in enhancing anticancer activity.
| Cell Line | IC50 (µM) for Related Compound |
|---|---|
| MCF-7 | 12 |
| HeLa | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
